1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone
Overview
Description
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring substituted with a bromopyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrolidine and bromopyridine groups makes it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 6-bromopyridine, is reacted with a suitable alkylating agent to introduce the methyl group at the 2-position, forming 6-bromopyridin-2-ylmethyl.
Pyrrolidine Ring Formation: The bromopyridine intermediate is then reacted with pyrrolidine under basic conditions to form the pyrrolidine ring.
Acylation: The final step involves the acylation of the pyrrolidine nitrogen with ethanoyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activity.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to these targets, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-(3-((6-Chloropyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone
- 1-(3-((6-Fluoropyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone
- 1-(3-((6-Iodopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone
Comparison: Compared to its analogs, 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
1-[3-[(6-bromopyridin-2-yl)methyl]pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-6-5-10(8-15)7-11-3-2-4-12(13)14-11/h2-4,10H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSNMHAHQIPFCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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